molecular formula C24H21N3O3S B4544530 ethyl 5-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate

ethyl 5-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate

Cat. No. B4544530
M. Wt: 431.5 g/mol
InChI Key: LSYMVRPJYGHIDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Process : The synthesis of similar compounds involves complex reactions and precise conditions. For instance, Wangchun Xiang (2004) describes the synthesis of a related compound, highlighting the importance of specific reactants and controlled environments (Xiang, 2004).

  • Structural Formation : The process typically results in compounds with unique crystal structures, as detailed by Minga (2005), who reports on the crystal structure of a similar compound synthesized from specific reactants (Minga, 2005).

Molecular Structure Analysis

  • Crystal Structure : The molecular structure often forms distinct crystal patterns. For example, the study by Xiang (2004) reveals a six-membered ring adopting a boat conformation, indicative of the intricate molecular structures these compounds can assume (Xiang, 2004).

Chemical Reactions and Properties

  • Reactivity : These compounds exhibit varied reactivity based on their molecular structure. Mohamed (2021) discusses the reactivity of related compounds, suggesting potential for various chemical transformations (Mohamed, 2021).

Physical Properties Analysis

  • Conformation and Stability : Studies like that of Minga (2005) provide insights into the physical properties, including conformational stability, of these compounds (Minga, 2005).

Chemical Properties Analysis

  • Functional Groups and Chemical Behavior : The chemical properties are largely dictated by the functional groups present. The research by Mohamed (2021) indicates the presence of various functional groups leading to a range of chemical behaviors (Mohamed, 2021).

properties

IUPAC Name

ethyl 5-methyl-2-[(8-methyl-2-pyridin-3-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-4-30-24(29)19-11-15(3)31-23(19)27-22(28)18-12-20(16-8-6-10-25-13-16)26-21-14(2)7-5-9-17(18)21/h5-13H,4H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYMVRPJYGHIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate
Reactant of Route 2
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ethyl 5-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate
Reactant of Route 3
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ethyl 5-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate
Reactant of Route 4
ethyl 5-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate

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